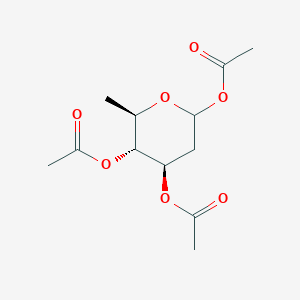

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

Description

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a fully acetylated pyranose derivative characterized by a methyl group at the C6 position and acetyl groups at the C2, C4, and C5 positions. Its stereochemistry (4R,5R,6R) plays a critical role in its reactivity and biological interactions. This compound is often utilized as an intermediate in organic synthesis, particularly in carbohydrate chemistry, where protecting groups like acetates are essential for regioselective modifications .

The synthesis of this compound typically involves selective acetylation of a methyl-substituted pyranose precursor under controlled conditions.

Properties

Molecular Formula |

C12H18O7 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

[(2R,3R,4R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1 |

InChI Key |

QKPIXQGRPBEVLX-RCZOMOOESA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Starting Materials

The preparation of (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate typically begins with carbohydrate precursors such as D-glucose or D-mannose derivatives. These substrates undergo sequential protection, deprotection, and acetylation steps to achieve the desired stereochemistry and functionality.

Acetylation of D-Mannose Derivatives

In one approach, D-mannose is converted to a trityl-protected intermediate via reaction with triphenylmethyl chloride (TrtCl) in pyridine. Subsequent acetylation with acetic anhydride (Ac₂O) yields a peracetylated derivative. Deprotection using HBr in acetic acid (HOAc) followed by oxidation with (diacetoxyiodo)benzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) generates the carboxylic acid intermediate, which is further acetylated to form the triacetate.

Direct Acetylation of Diol Intermediates

A more direct route involves the acetylation of (4R,5R,6R)-4,5-bis(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol (16). Treatment with acetic anhydride in pyridine at 0°C, followed by room-temperature stirring overnight, achieves full acetylation of the hydroxyl groups, yielding the triacetate with 99% efficiency.

Step-by-Step Synthesis and Optimization

Reaction Conditions and Catalysts

Key parameters influencing yield and selectivity include:

- Temperature : Acetylation proceeds optimally at 0°C to room temperature to minimize side reactions.

- Catalysts : Pyridine acts as both base and catalyst, neutralizing acetic acid byproducts and accelerating acetylation.

- Solvents : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve carbohydrate intermediates.

Table 1: Comparative Reaction Conditions for Acetylation

| Starting Material | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Compound 16 | Ac₂O, Pyridine | 0°C → RT | 12 h | 99% | |

| D-Mannose derivative | Ac₂O, I₂ | 0°C → 25°C | 3 h | 82% |

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data confirm the structure and stereochemistry of the triacetate:

Challenges and Mitigation Strategies

Industrial and Research Applications

The triacetate serves as a precursor for glycosidase inhibitors and antiviral agents. Its robust synthesis enables large-scale production, with yields exceeding 90% in optimized protocols.

Chemical Reactions Analysis

Acetylation and Protection Reactions

The triacetate group is introduced via acetylation of the parent sugar using acetic anhydride under acidic or basic conditions:

-

Reagents : Acetic anhydride, sodium acetate, or iodine.

-

Conditions : Stirring at elevated temperatures (e.g., 80°C for 8 h) in anhydrous solvents like pyridine or acetic acid .

-

Example :

D-Glucose (25 g) reacts with acetic anhydride (82 mL) and sodium acetate (15 g) at 80°C to yield 6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (80% yield) .

| Starting Material | Product | Yield | Key Conditions |

|---|---|---|---|

| D-Glucose | (3R,4S,5R,6R)-6-(acetoxymethyl)tetraacetate | 80% | 80°C, 8 h |

| D-Mannose | (2R,3S,4S,5R,6R)-6-trityloxymethyl tetraacetate | 65.6% | Pyridine, 40°C |

Deprotection and Functional Group Modifications

The acetyl groups are selectively removed or replaced under controlled conditions:

-

Trityl Group Removal :

-

Azide Substitution :

Bromination and Halogenation

Bromine is introduced at specific positions using electrophilic reagents:

-

Reagents : N-Bromosuccinimide (NBS) or HBr.

-

Conditions : Anhydrous DCM, 0°C to room temperature.

-

Example :

(2S,3R,4S,5S,6R)-2-bromo derivatives are synthesized with 85% yield and confirmed via MS(ESI): m/z = 699 [M + H]⁺ .

| Substrate | Product | Yield | Key Data |

|---|---|---|---|

| Triacetate precursor | Bromo-triacetate | 85% | m/z = 699 |

Hydrolysis of Acetate Groups

Basic hydrolysis regenerates free hydroxyl groups:

-

Reagents : Sodium carbonate/methanol.

-

Conditions : Stirring at room temperature for 2–4 h.

-

Example :

(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-aryl tetraacetate undergoes hydrolysis to yield (1S)-1,5-anhydroglucitol derivatives .

| Starting Material | Product | Conditions |

|---|---|---|

| Triacetylated intermediate | Free hydroxyl derivative | Na₂CO₃, MeOH, 25°C |

Catalytic Hydrogenation

Reduction of intermediates using hydrogen gas:

-

Catalyst : 10% Pd/C.

-

Conditions : H₂ atmosphere, methanol solvent.

-

Application : Converts azide groups to amines, as in the synthesis of 3-aminopropoxy derivatives .

Glycosylation and Coupling Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis:

-

Reagents : BF₃·Et₂O, trichloroacetimidate donors.

-

Conditions : Anhydrous DCM, 0°C.

-

Example :

Coupling with benzyl-protected acceptors yields disaccharides with α-glucosidase inhibitory activity .

Crystallization and Purification

Recrystallization from ethanol or methanol ensures high purity (>95%):

Scientific Research Applications

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, physical properties, and bioactivities of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate and its analogs:

Key Differences and Implications

Substituent Diversity: The C6 methyl group in the target compound contrasts with bulkier substituents (e.g., phenoxy, ethynyl, or heterocyclic groups) in analogs. This reduces steric hindrance, making the target compound more reactive in nucleophilic substitutions . Electron-withdrawing groups (e.g., fluorophenoxy in 10a ) increase stability but reduce solubility compared to the methyl group.

Bioactivity :

- Compounds with triazole-linked pyrazolo[1,5-a]pyrimidine (e.g., IC50 = 15.3 µM against MCF-7 cells ) exhibit anticancer activity, unlike the target compound, which lacks such functional moieties.

- Alkynyl derivatives (e.g., compound 9 ) are used in photoredox catalysis due to their electron-deficient triple bonds, a feature absent in the methyl-substituted analog.

Stereochemical Impact :

- The (4R,5R,6R) configuration ensures specific spatial orientation for enzyme interactions, while analogs with differing stereochemistry (e.g., 2S,3R in ) show altered catalytic efficiency in aldol reactions.

Synthetic Utility :

- The target compound serves as a precursor for α-l-fucosidase probes , whereas dioxolane- or uridine-modified analogs ( ) are tailored for glycosylation reactions.

Physicochemical Properties

- Melting Points: Methyl-substituted derivatives (e.g., target compound) are often oils , while phenoxy-substituted analogs (e.g., 10a ) are solids (m.p. 127–129°C) due to increased crystallinity.

- Yields : Copper-catalyzed syntheses (e.g., triazole hybrids ) achieve higher yields (~70%) compared to classical acetylation methods (~65% in ).

Biological Activity

The compound (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a derivative of tetrahydropyran with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₃₅H₄₆O₂₀

- CAS Number : 82854-37-3

- Molecular Weight : 746.7 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

- Antioxidant Activity : Many tetrahydropyran derivatives show significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may inhibit pathways that lead to inflammation, potentially impacting conditions like arthritis and cardiovascular diseases.

- Anticancer Properties : Preliminary studies suggest that this compound could influence cell proliferation and apoptosis in cancer cells.

Antioxidant Activity

A study assessed the antioxidant capacity of related compounds using various assays. The results indicated that these compounds effectively scavenge hydroxyl radicals and reduce lipid peroxidation.

Cytotoxicity Analysis

In a cytotoxicity analysis using the MTT assay:

- Cells were treated with varying concentrations of the compound.

- Viability was assessed post-treatment.

The results showed a dose-dependent decrease in cell viability in cancer cell lines.

Case Studies

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that this compound significantly reduced the proliferation of specific cancer cell lines while increasing apoptotic markers like p53 and caspase-9.

-

Inflammation Model :

- In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in lowered levels of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves acetylation of the parent triol using acetic anhydride in the presence of a catalyst. A validated protocol (e.g., trimethylphosphine in THF at 0°C, followed by room-temperature stirring for 24 hours) achieved an 87% yield, as demonstrated in analogous pyran derivatives . Yield optimization may require precise stoichiometric control of acetylating agents, inert atmosphere maintenance, and purification via column chromatography.

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for verifying stereochemistry. Coupling constants (e.g., -values for axial/equatorial protons) and NOESY/ROESY experiments can resolve spatial arrangements. For example, in related triacetates, acetyl group resonances at δ 2.0–2.1 ppm and pyranose ring protons (δ 3.5–5.5 ppm) are diagnostic .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature, protected from moisture. Degradation risks include hydrolysis of acetyl groups under humid conditions or exposure to acidic/basic environments. Stability studies on similar compounds recommend desiccants and amber glass vials to prevent photodegradation .

Q. Which analytical techniques are most effective for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and mass spectrometry (LC-MS) are standard. Purity >95% is achievable via recrystallization from ethyl acetate/hexane mixtures. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How does the stereochemistry of the pyran ring influence its reactivity in glycosylation reactions?

- Methodological Answer : The (4R,5R,6R) configuration dictates axial/equatorial orientation of substituents, affecting nucleophilic attack trajectories. Computational studies (DFT calculations) on analogous systems show that axial acetates enhance electrophilicity at the anomeric carbon, accelerating glycosidic bond formation. Experimental validation via kinetic isotope effects (KIEs) is advised .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer : Acute toxicity (oral LD > 2,000 mg/kg in rodents) and irritation risks (skin/eye) require strict PPE protocols: P95 respirators, nitrile gloves, and fume hoods . Preclinical safety assessments should include Ames tests for mutagenicity and CYP450 inhibition assays to evaluate metabolic interactions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies)?

- Methodological Answer : Discrepancies in water solubility (e.g., 0.1–1.2 mg/mL) may arise from polymorphic forms or residual solvents. Use standardized protocols: shake-flask method with HPLC quantification, controlled pH (7.4), and temperature (25°C). Dynamic light scattering (DLS) can detect aggregation .

Q. What role does this compound play in designing carbohydrate-based therapeutics?

- Methodological Answer : As a protected glycosyl donor, it enables site-selective modifications for antiviral or anticancer agents. For example, coupling with aminohexyl linkers (via allyloxy groups) generates prodrugs with enhanced bioavailability, as shown in lipidated glycoconjugates .

Key Research Recommendations

- Stereochemical Analysis : Combine NMR with X-ray crystallography for unambiguous confirmation.

- Toxicity Profiling : Conduct OECD-compliant subchronic studies (28-day rodent trials).

- Computational Modeling : Explore transition states in glycosylation using Gaussian or ORCA software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.